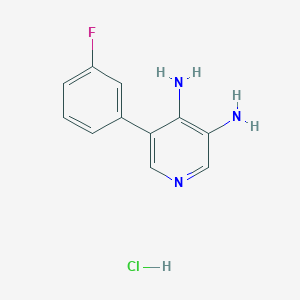

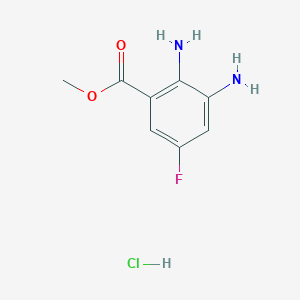

5-(3-Fluorophenyl)pyridine-3,4-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluorophenyl)pyridine-3,4-diamine hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as 5-FPPD and has shown promise in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

High Glass Transition and Thermal Stability

Research has highlighted the synthesis of new diamine monomers containing heterocyclic pyridine and their use in creating novel polyimides with high glass transition temperatures, mechanical, and thermal properties. These polymers exhibit excellent solubility in various organic solvents and can be cast into self-standing films. Notably, the films demonstrate remarkable tensile modulus and thermal stability, with the pristine polymer showing distinct UV–vis absorption bands. Protonation of the polymer leads to strong orange fluorescence, and the fluorescent intensity is influenced by acid concentrations and the chemical structure of conjugated bases (Wang et al., 2008).

Synthesis and Biological Activity

A new series of compounds involving pyrimidine linked with morpholinophenyl derivatives was synthesized. These compounds were tested for their larvicidal activity against mosquito larvae, showing significant activity. The presence of mild electron-withdrawing groups on the benzyl ring, such as trifluoro, fluorine, hydroxy, nitro, and methoxy derivatives, was associated with enhanced activity (Gorle et al., 2016).

High Transparent Polyimides

Another study synthesized isomeric pyridine-containing aromatic diamine monomers and used them to create high-performance polyimides. These polyimides were thoroughly studied for their solubility, thermal and mechanical properties, and optical properties. The study found some property differences caused by sequence changes in the isomeric structures (Guan et al., 2015).

Novel Fluorescent Polyimides

A novel pyridine-containing aromatic diamine monomer was synthesized and employed to prepare a series of pyridine-containing polyimides. These polyimides exhibited high solubility in common organic solvents and could be converted into flexible films with excellent thermal stability. The protonated polymer showed strong fluorescence intensity, making these materials potential candidates for applications that require fluorescent properties (Huang et al., 2012).

properties

IUPAC Name |

5-(3-fluorophenyl)pyridine-3,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3.ClH/c12-8-3-1-2-7(4-8)9-5-15-6-10(13)11(9)14;/h1-6H,13H2,(H2,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEHATUKAMCAKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=CC(=C2N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2597433.png)

![Ethyl 2-({4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzoyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B2597440.png)

![methyl 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate](/img/structure/B2597444.png)

![[3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2597445.png)

![N-Cyclopropyl-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2597446.png)

![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2597448.png)

![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2597452.png)